molecular formula C11H15N3O4S B13852721 5-(4-Methylsulfonylpiperazin-1-yl)pyridine-2-carboxylic acid

5-(4-Methylsulfonylpiperazin-1-yl)pyridine-2-carboxylic acid

Cat. No.: B13852721
M. Wt: 285.32 g/mol
InChI Key: FRXRYOXTOINNJJ-UHFFFAOYSA-N
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Description

5-(4-Methylsulfonylpiperazin-1-yl)pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a piperazine ring with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylsulfonylpiperazin-1-yl)pyridine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of methyl groups using strong oxidizing agents like potassium permanganate.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylsulfonylpiperazin-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

5-(4-Methylsulfonylpiperazin-1-yl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Methylsulfonylpiperazin-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid
  • 5-(4-Methylsulfonylpiperidin-1-yl)pyridine-2-carboxylic acid
  • 5-(4-Methylsulfonylpiperazin-1-yl)pyrimidine-2-carboxylic acid

Uniqueness

5-(4-Methylsulfonylpiperazin-1-yl)pyridine-2-carboxylic acid is unique due to the presence of both a methylsulfonyl group and a piperazine ring, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

5-(4-methylsulfonylpiperazin-1-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H15N3O4S/c1-19(17,18)14-6-4-13(5-7-14)9-2-3-10(11(15)16)12-8-9/h2-3,8H,4-7H2,1H3,(H,15,16)

InChI Key

FRXRYOXTOINNJJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CN=C(C=C2)C(=O)O

Origin of Product

United States

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